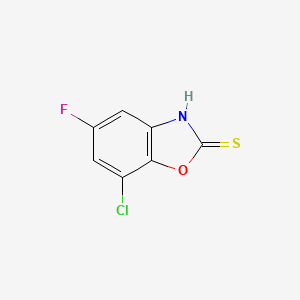

7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol

Description

Properties

IUPAC Name |

7-chloro-5-fluoro-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNOS/c8-4-1-3(9)2-5-6(4)11-7(12)10-5/h1-2H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYXZRRIZKZXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=S)O2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 3-Chloro-4-fluorophenol is commonly used as the aromatic precursor for regioselective functionalization.

- Nitration and reduction steps yield nitrophenol derivatives that serve as intermediates.

- Introduction of thiol functionality typically involves substitution or cyclization reactions with sulfur sources.

Multi-step Synthetic Route

A representative synthetic strategy is summarized below:

| Step | Reaction Type | Key Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Regioselective Nitration | Mild nitration of 3-chloro-4-fluorophenol | 5-chloro-4-fluoro-2-nitrophenol (ca. 60% yield) |

| 2 | Reduction and Cyclization | Indium-mediated reductive cyclization with orthoesters | Formation of benzoxazole core (yields 53–75%) |

| 3 | Thiolation | Introduction of thiol group at position 2 via substitution or cyclization with sulfur reagents | Formation of benzoxazole-2-thiol derivative |

This approach is adapted from methods used for similar benzoxazole derivatives, where mild nitration conditions are preferred to avoid over-nitration and side products.

Detailed Synthetic Procedure

- Nitration: The starting phenol is nitrated under controlled temperature to selectively introduce a nitro group ortho to the hydroxyl group, avoiding dinitration.

- Reductive Cyclization: The nitrophenol intermediate undergoes reduction and cyclization in a one-pot reaction mediated by indium and acetic acid, followed by addition of trimethyl orthoacetate to form the benzoxazole ring.

- Thiolation: The benzoxazole intermediate is then reacted with sulfur-containing reagents (e.g., thiourea or sodium sulfide) to introduce the thiol group at position 2, completing the synthesis of 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol.

Research Findings and Optimization

- Yield and Purity: The one-pot reductive cyclization step significantly improves yield and reduces reaction time compared to multi-step separate reactions, with yields ranging from 53% to 75% after recrystallization.

- Regioselectivity: Careful control of nitration temperature and reagent stoichiometry is crucial to obtain the desired mono-nitro intermediate and avoid byproducts.

- Characterization: Products are confirmed by spectroscopic methods including ^1H-NMR, ^13C-NMR, and high-resolution mass spectrometry, ensuring the correct substitution pattern and thiol incorporation.

Comparative Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Mild Nitration Conditions | Use of mild nitration to obtain mono-nitro intermediate | Higher regioselectivity, fewer byproducts | Requires careful temperature control |

| Indium-mediated Cyclization | One-pot reductive cyclization with indium/acetic acid | Shorter synthesis time, good yields | Use of indium may increase cost |

| Thiolation Step | Introduction of thiol via sulfur reagents | Efficient thiol incorporation | Reaction conditions need optimization to avoid side reactions |

Notes on Alternative Methods and Related Compounds

- While direct literature on 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol is limited, related benzoxazole derivatives have been synthesized using similar strategies involving regioselective halogenation, nitration, and cyclization.

- Thiol introduction is often achieved by nucleophilic substitution or cyclization with sulfur sources under mild conditions to preserve sensitive functional groups.

- The purity of intermediates is critical for downstream applications, and recrystallization or chromatographic purification is commonly employed.

Chemical Reactions Analysis

Types of Reactions: 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions, particularly at the halogenated positions.

Substitution: Nucleophilic substitution reactions can occur at the chlorine and fluorine positions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Dehalogenated benzoxazole derivatives.

Substitution: Amino or thiol-substituted benzoxazole derivatives.

Scientific Research Applications

The biological activity of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol is primarily attributed to its ability to interact with various biological targets. This compound has been studied for its potential anticancer properties, particularly its cytotoxic effects against several cancer cell lines.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For instance, it has shown potent cytotoxic effects against ovarian (A-427), lung (LCLC-103H), bladder (RT-4), and cervical (SISO) cancer cell lines with IC50 values ranging from <0.01 μM to 1.1 μM . The mechanism of action appears to involve the inhibition of DNA topoisomerases, leading to apoptosis in cancer cells .

Case Studies

-

Cytotoxic Evaluation Against Cancer Cell Lines

- A study evaluated the cytotoxic potency of various benzoxazole derivatives, including 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol, against five human cancer cell lines: A-427 (ovarian), LCLC-103H (lung), RT-4 (bladder), SISO (cervical), and DAN-G . The results indicated that this compound exhibited remarkable cytotoxicity with significant early apoptosis induction in these cell lines.

-

Mechanism of Action

- The compound's interaction with DNA topoisomerases was further explored in vitro. It was found to induce significant biochemical changes within cells that influence pathways related to cell growth and apoptosis . Flow cytometric analysis demonstrated a substantial increase in early apoptotic cells upon treatment with 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol.

Mechanism of Action

The mechanism of action of 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The halogen atoms enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby increasing its binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol and related benzoxazole, benzothiazole, and benzothiadiazole derivatives:

Detailed Structural and Functional Analysis

Electronic Effects of Substituents

- Fluorine and Chlorine: The electron-withdrawing nature of fluorine (F) at position 5 increases the acidity of the thiol (-SH) group compared to non-fluorinated analogs like 5-Chloro-1,3-benzoxazole-2-thiol .

- Thiol vs. Methylthio : The thiol group in the target compound offers higher reactivity (e.g., disulfide bond formation) compared to the methylthio (-SMe) group in 5-Chloro-2-(methylthio)-1,3-benzoxazole, which is sterically hindered and less nucleophilic .

Ring System Comparisons

- Benzoxazole vs. Benzothiazole : Benzothiazoles (e.g., 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole ) exhibit distinct electronic profiles due to sulfur’s larger atomic radius and lower electronegativity compared to oxygen in benzoxazoles. This difference influences binding affinity in biological systems.

- Benzothiadiazole : The benzothiadiazole core (e.g., 5-Chloro-6-fluoro-2,1,3-benzothiadiazole ) is highly electron-deficient, making it suitable for charge-transfer applications in materials science, unlike the benzoxazole-thiol system.

Biological Activity

7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol is a significant compound within the benzoxazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and applications in medicinal chemistry.

Target Enzymes and Proteins

The compound targets various enzymes and proteins, including:

- DNA Topoisomerases : Crucial for DNA replication and transcription.

- Protein Kinases : Involved in signal transduction pathways.

- Histone Deacetylases : Regulate gene expression by modifying histones.

- Cyclooxygenases : Key enzymes in the inflammatory response.

These interactions lead to significant alterations in cellular functions, particularly in cancer cells, where the compound exhibits cytotoxic effects.

7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol exhibits several notable biochemical properties:

- Antimicrobial Activity : Demonstrates antifungal properties comparable to standard antifungal agents like voriconazole against species such as Aspergillus niger.

- Antitumor Activity : Shows cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For instance, it has been noted to induce apoptosis in ovarian and lung cancer cell lines .

Biological Activities

The compound exhibits a wide range of biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against bacteria and fungi. |

| Antitumor | Induces apoptosis in cancer cells; shows promise in cancer therapy. |

| Antioxidant | Reduces oxidative stress in cells. |

| Antiviral | Inhibits viral replication in vitro. |

| Antitubercular | Exhibits activity against Mycobacterium tuberculosis. |

Anticancer Activity

A study evaluated the cytotoxic potency of various benzoxazole derivatives, including 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol, against human cancer cell lines (A-427, LCLC-103H). The results showed that the compound had an IC50 value of less than 0.30 μM against multiple cell lines, indicating strong anticancer potential .

Antifungal Efficacy

In laboratory settings, 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol demonstrated significant antifungal activity. It was tested against Aspergillus niger, showing effectiveness similar to established antifungal treatments.

Stability and Degradation

The stability of 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol under normal storage conditions has been confirmed. Its degradation products include disulfides and sulfonic acids upon oxidation, which may affect its long-term efficacy.

Q & A

What are the common synthetic routes for 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol?

Level: Basic

Answer:

The synthesis typically begins with halogenated aniline derivatives. For example, 3-chloro-4-fluoroaniline can undergo cyclization with thiourea or carbon disulfide under reflux conditions to form the benzothiazole/benzoxazole core. Subsequent steps may involve thiolation via nucleophilic substitution or oxidation-reduction reactions. A critical intermediate, such as 7-chloro-6-fluoro-2-aminobenzothiazole, can be synthesized by refluxing with chloroacetyl chloride in ethanol, followed by purification via recrystallization . Modifications to the thiol group may require protection-deprotection strategies to avoid undesired side reactions.

How is the purity and structural integrity of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol verified?

Level: Basic

Answer:

Purity is assessed using thin-layer chromatography (TLC) with solvent systems like ethyl acetate:methanol:water (10:1:1) and melting point determination . Structural confirmation relies on spectroscopic methods:

- 1H-NMR : Characteristic peaks for aromatic protons (e.g., singlet at ~8.4 ppm for NH groups in benzothiazole derivatives) and substituent-specific shifts (e.g., fluoro and chloro groups induce deshielding) .

- IR : Absorbance bands for C=O (1637 cm⁻¹) and NH/OH stretches (3454 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks matching the expected molecular weight (e.g., 202.64 g/mol for related benzothiazoles) .

What advanced techniques resolve contradictions in spectroscopic data between synthetic batches?

Level: Advanced

Answer:

Discrepancies in NMR or IR data may arise from polymorphism, solvate formation, or impurities. To resolve these:

- Single-crystal X-ray diffraction : Provides unambiguous structural confirmation, as demonstrated for benzothiazole derivatives in crystallography studies .

- High-performance liquid chromatography (HPLC) : Quantifies impurities and confirms batch-to-batch consistency.

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spectra, particularly for aromatic regions .

How can reaction yields be optimized during synthesis?

Level: Advanced

Answer:

Yield optimization strategies include:

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature control : Gradual heating during cyclization minimizes side-product formation .

- Protecting groups : Introduce tert-butyl or acetyl groups to stabilize reactive thiol moieties during synthesis .

What in vivo models are suitable for evaluating the pharmacological activity of this compound?

Level: Advanced

Answer:

- Analgesic activity : Tail-flick or hot-plate tests in rodents, measuring latency to pain response .

- Anti-inflammatory activity : Carrageenan-induced paw edema models, with activity quantified via reduction in swelling volume .

- Dose-response studies : Administering 10–100 mg/kg doses to establish efficacy and toxicity thresholds.

- Control comparisons : Reference standards like indomethacin or aspirin validate experimental results .

How can the position of the thiol group be confirmed in the benzoxazole ring?

Level: Advanced

Answer:

- X-ray crystallography : Directly visualizes the thiol group’s position, as seen in crystallographic reports for 2-(5-chloro-1,3-benzothiazol-2-yl) derivatives .

- Chemical derivatization : React the thiol with iodoacetamide to form a stable thioether, confirmed via mass spectrometry .

- 13C-NMR : Distinct carbon shifts for C-2 (thiol-bearing carbon) in benzoxazoles (~160–170 ppm) .

What computational methods predict the compound’s reactivity and bioactivity?

Level: Advanced

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : Screens against targets like cyclooxygenase-2 (COX-2) for anti-inflammatory potential .

- QSAR models : Correlates structural features (e.g., electron-withdrawing substituents) with bioactivity using regression analysis .

How do halogen substituents (Cl, F) influence the compound’s electronic properties?

Level: Advanced

Answer:

- Electron-withdrawing effects : Fluorine’s high electronegativity increases the ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions.

- Resonance and inductive effects : Chlorine at position 7 stabilizes the aromatic ring via resonance, while fluorine at position 5 directs electrophilic attacks to specific sites .

- Spectroscopic impact : Fluorine causes distinct splitting patterns in 19F-NMR (e.g., coupling constants ~8–12 Hz) .

What are the key challenges in scaling up the synthesis for preclinical studies?

Level: Advanced

Answer:

- Purification at scale : Replace column chromatography with recrystallization or distillation.

- Byproduct management : Optimize stoichiometry to minimize halogen exchange side reactions.

- Safety protocols : Handle thiol intermediates under inert atmospheres to prevent oxidation .

How do structural modifications enhance the compound’s bioavailability?

Level: Advanced

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.